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Compound of Interest

Compound Name: Propanidid

Cat. No.: B1678258 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Propanidid is an ultra-short-acting intravenous anesthetic that was withdrawn from

the market in many countries due to adverse reactions, primarily anaphylaxis, which were

largely attributed to its solubilizing agent, Cremophor EL.[1] The following information is based

on historical clinical data and recent preclinical and limited clinical research. These notes are

intended for research and drug development purposes only and do not constitute clinical

guidance.

Application Notes
Introduction
Propanidid (propyl {4-[2-(diethylamino)-2-oxoethoxy]-3-methoxyphenyl}acetate) is a

phenylacetate derivative and a positive allosteric modulator of the γ-aminobutyric acid type A

(GABA-A) receptor.[2][3] Developed in the 1960s, it was used for rapid induction of anesthesia,

particularly for short surgical procedures, due to its rapid onset and swift, clear-headed

recovery.[4] Its rapid metabolism by plasma cholinesterases results in an ultra-short duration of

action, a characteristic that distinguishes it from barbiturates which rely on redistribution.[4]

Renewed interest in propanidid and its analogs, such as AZD-3043, stems from the potential

for creating safer formulations (e.g., liposomal preparations) and the desire for anesthetic

agents that allow for faster cognitive recovery.
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Propanidid exerts its anesthetic effects by potentiating the action of GABA, the primary

inhibitory neurotransmitter in the central nervous system. It binds to an allosteric site on the

GABA-A receptor, increasing the receptor's affinity for GABA. This leads to an increased

frequency of chloride (Cl⁻) channel opening, resulting in hyperpolarization of the neuronal

membrane and subsequent inhibition of synaptic transmission. Studies on recombinant human

GABA-A receptors have shown that propanidid interacts with receptors composed of α1, β2,

and γ2s subunits.

Pharmacokinetic Profile
Onset of Action: Rapid, typically within one arm-brain circulation time.

Metabolism: Primarily hydrolyzed by plasma cholinesterases to an inactive metabolite. This

rapid breakdown in the blood is key to its short duration of action.

Duration of Action: Ultra-short, with anesthetic effects lasting only a few minutes after a

single bolus dose.

Recovery: Recovery is rapid and characterized by patients being clear-headed shortly after

the procedure. A recent study comparing it to propofol found a slightly faster, though not

statistically significant, average offset time (recovery of response) of 4.8 minutes for

propanidid versus 5.9 minutes for propofol.

Key Clinical Characteristics
Induction: Smooth and rapid induction of anesthesia.

Hemodynamic Effects: Propanidid is known to cause a significant, though transient, drop in

blood pressure. One study reported an average 33% drop in blood pressure within the first

minute of induction. It can also cause an initial period of hyperventilation followed by

respiratory depression.

Adverse Effects: Historically, the most significant concern has been anaphylactoid reactions.

Other reported side effects include a high incidence of nausea and vomiting, which was

thought to be related to the rapid awakening. Muscle rigidity and involuntary movements

have also been noted.
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Quantitative Data from Clinical Trials
The following tables summarize quantitative data extracted from available clinical literature. It is

important to note that much of this data is from studies conducted in the 1960s and 1970s, and

may not meet modern reporting standards.

Table 1: Efficacy and Pharmacodynamic Parameters of
Propanidid

Parameter Value
Patient Population /
Conditions

Source

Induction Dose 5 - 10 mg/kg
General surgical

patients

7 mg/kg (initial dose)
Elective Caesarean

section

Time to Recovery
~4.8 minutes (avg.

offset time)

13 patients

undergoing general

anesthesia

Table 2: Hemodynamic and Adverse Effects of
Propanidid

Parameter Value / Incidence
Patient Population /
Conditions

Source

Blood Pressure
33% drop in the first

minute

General surgical

patients

Maternal Awareness
10% (5 out of 50

patients)

Elective Caesarean

section

Nausea & Vomiting
High incidence

reported

General surgical

patients

Thrombophlebitis Very low incidence
General surgical

patients
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Reconstructed Experimental Protocol
The following is a reconstructed, hypothetical protocol for a clinical trial evaluating propanidid
for the rapid induction of anesthesia. It is based on methodologies described in historical

propanidid studies and modern protocols for similar intravenous anesthetics.

Study Title
A Phase II, Randomized, Controlled Study to Evaluate the Efficacy, Safety, and

Pharmacodynamics of Propanidid for the Induction of General Anesthesia in Adult Patients

Undergoing Elective Minor Surgery.

Objectives
Primary Efficacy Endpoint: To determine the median effective dose (ED50) of propanidid
required for successful induction of anesthesia (defined as loss of response to verbal

command and eyelash reflex).

Secondary Efficacy Endpoints: Time to Loss of Response (LOR), time to Recovery of

Response (ROR).

Safety Endpoints: Incidence and severity of adverse events, including hemodynamic

changes (mean arterial pressure, heart rate), respiratory depression, pain on injection,

nausea/vomiting, and signs of anaphylaxis.

Study Design
Design: A randomized, single-blind, dose-escalation study.

Patient Population: 60 adult patients, ASA physical status I-II, aged 18-65, scheduled for

elective surgical procedures lasting less than 30 minutes.

Exclusion Criteria: History of allergy to anesthetics, significant cardiovascular or respiratory

disease, pregnancy, history of porphyria.
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Patient Preparation: Patients will fast for 8 hours prior to the procedure. Standard monitoring

will be applied (ECG, non-invasive blood pressure, pulse oximetry, Bispectral Index - BIS).

Premedication may consist of an antiemetic like diphenidol.

Randomization and Dosing: Patients will be randomized to receive one of several ascending

doses of propanidid (e.g., starting at 4 mg/kg, with 1 mg/kg increments in subsequent

cohorts). The dose for the next patient will be determined using an up-and-down sequential

method.

Drug Administration: Propanidid (formulated in a modern, non-Cremophor vehicle) will be

administered as an intravenous bolus over 30 seconds.

Anesthesia Induction and Maintenance:

Time to LOR (defined as loss of response to verbal commands and painful stimuli) will be

recorded.

Once LOR is achieved, a laryngeal mask airway will be inserted.

Anesthesia will be maintained with a volatile anesthetic (e.g., sevoflurane) in an oxygen/air

mixture.

Monitoring and Assessments:

Hemodynamic variables (MAP, HR) will be recorded at baseline, then every minute for the

first 10 minutes after induction, and every 5 minutes thereafter.

Respiratory rate and SpO2 will be continuously monitored.

Adverse events will be recorded throughout the perioperative period.

Recovery:

At the end of the procedure, all anesthetic agents will be discontinued.

Time to ROR (defined as the time the patient first opens their eyes to command) will be

recorded.
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Patients will be monitored in a post-anesthesia care unit (PACU) for at least 2 hours.
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Caption: Propanidid's mechanism of action at the GABA-A receptor.
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Caption: A typical experimental workflow for a propanidid clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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